4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride is a synthetic organic compound with a molecular weight of 261.67 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a trifluoroethyl group, along with a carboxylic acid functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition . The trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
- 4-methylpiperidine-4-carboxylic acid
- 1-(2,2,2-trifluoroethyl)piperidine
Uniqueness
4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride is unique due to the combination of its trifluoroethyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances its stability and lipophilicity, while the carboxylic acid group provides a site for further chemical modifications .
Properties
IUPAC Name |
4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2.ClH/c1-8(7(14)15)2-4-13(5-3-8)6-9(10,11)12;/h2-6H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBOGWMZGAOQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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